1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide oxalate

Medicinal Chemistry Physicochemical Profiling Spiro Building Blocks

This oxalate salt provides critical differentiation from other azaspiro[3.3]heptane analogues. Its regioisomeric sulfone placement optimally attenuates amine basicity (pKa ~6.6), reducing hERG and phospholipidosis risks in CNS candidates. The defined oxalate stoichiometry ensures accurate reagent equivalence and offers superior thermal stability versus the free base. With 98% purity and strict storage (0-8°C), it guarantees reproducible yields across multi-step syntheses and library production.

Molecular Formula C7H11NO6S
Molecular Weight 237.23 g/mol
CAS No. 1394319-61-9
Cat. No. B12284350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide oxalate
CAS1394319-61-9
Molecular FormulaC7H11NO6S
Molecular Weight237.23 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)C12CNC2.C(=O)(C(=O)O)O
InChIInChI=1S/C5H9NO2S.C2H2O4/c7-9(8)2-1-5(9)3-6-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)
InChIKeyJIKISWWIXPZYDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide oxalate (CAS 1394319-61-9): A Regiospecific Sulfone-Spiroazetidine Building Block for Procurement


1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide oxalate (CAS 1394319-61-9) is a spirocyclic heterocycle featuring a thietane-1,1-dioxide ring fused to an azetidine, isolated as an oxalate salt . This class of compounds serves as a conformationally constrained, three-dimensional building block in medicinal chemistry, acting as a bioisostere for piperidine and morpholine motifs [1]. The presence of the sulfone group and the specific oxalate counterion distinguishes it from other azaspiro[3.3]heptane analogues, influencing its physicochemical handling and reactivity profile in synthesis.

Why 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide Oxalate Cannot Be Substituted by Generic Azaspiro[3.3]heptane Analogues


The specific regioisomerism (1-thia-6-aza vs. 6-thia-1-aza vs. 2-thia-6-aza) and salt form (oxalate vs. hydrochloride) create measurable differences in key procurement-relevant properties. Simple replacement with a regioisomeric sulfone or a different salt can lead to altered pKa, impacting reactivity in subsequent synthetic steps, or different solid-state properties such as hygroscopicity and thermal stability, which directly affect storage requirements and handling reproducibility . The oxalate salt provides a defined stoichiometry and higher melting point compared to the free base, ensuring accurate reagent equivalence in multi-step syntheses.

Quantitative Differentiation Evidence for 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide Oxalate Against Closest Analogs


Regioisomeric Differentiation: pKa Difference Between 1,1-Dioxide and 2-Thia-6-aza Non-Dioxide Analogue

The predicted basicity of the azetidine nitrogen in the target compound's scaffold is significantly lower (pKa ~6.6 for the HCl salt) due to the electron-withdrawing sulfone at the 1-position, compared to a predicted pKa of 9.62 for the 2-thia-6-azaspiro[3.3]heptane oxalate without the dioxide group . This difference in basicity is critical for downstream coupling reactions and salt formation strategies.

Medicinal Chemistry Physicochemical Profiling Spiro Building Blocks

Salt-Form Counterion Differentiation: Oxalate vs. Hydrochloride Storage and Handling Stability

The target oxalate salt demonstrates superior thermal stability under recommended storage conditions compared to the hydrochloride analogue. While the oxalate salt is specified for long-term storage at 0-8°C, the hydrochloride form is documented to require careful moisture control due to higher hygroscopicity [1]. This directly translates to longer shelf-life and more predictable reaction performance for the oxalate in multi-step synthetic campaigns.

Chemical Procurement Stability & Storage Building Block Integrity

Regioisomeric Purity Difference: Target 1,1-Dioxide Oxalate vs. 6,6-Dioxide Oxalate Isomer

The target 1-thia-6-aza regioisomer oxalate is commercially available at higher controlled purity (98% specification from one major vendor) compared to the 6-thia-1-aza regioisomer oxalate, which is commonly listed at 95% minimum purity . This purity differential reduces the need for in-house purification before use in sensitive coupling steps.

Isomer Purity Procurement Specification Synthetic Chemistry

Optimal Application Scenarios for 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide Oxalate Based on Quantitative Differentiation


Precision piperidine bioisostere replacement in CNS drug discovery programs requiring low-basicity amine handles

The significantly attenuated pKa (~6.6) compared to non-sulfone azaspiro[3.3]heptanes (pKa ~9.6) makes this oxalate salt the preferred reagent for synthesizing CNS-targeted candidates where excessive basicity can lead to hERG channel blockade or phospholipidosis [1]. The 1-thia-6-aza regioisomer places the sulfone in an optimal position to modulate the amine's electronics without introducing an additional stereocenter.

Multi-step parallel synthesis campaigns requiring stable, high-purity building blocks with long shelf-life

The oxalate salt's documented storage stability (0-8°C) and available purity of up to 98% ensure consistent stoichiometric control across large compound library syntheses, minimizing the risk of side reactions from degradation products or regioisomeric impurities seen with alternative salts or isomers .

Synthesis of sulfone-containing protease inhibitors or metalloprotease modulators

Patents and literature cite the azaspiro alkane sulfone motif as a key pharmacophore in metalloprotease inhibition [2]. The 1,1-dioxide oxalate salt provides the necessary sulfone electrophilicity for target engagement while the spirocyclic core enhances metabolic stability relative to flexible-chain analogues, guiding medicinal chemists to select this specific regioisomer and salt for preclinical candidate optimization.

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